molecular formula C18H22Cl2N4O3S B2636336 N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE CAS No. 1189719-91-2

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2636336
CAS No.: 1189719-91-2
M. Wt: 445.36
InChI Key: JOLPTEJWXWVJAW-UHFFFAOYSA-N
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Description

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride is a potent and selective cell-permeable inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). This compound is widely used in chemical biology and neuroscience research to probe the intricate roles of GSK-3β signaling. GSK-3β is a serine/threonine kinase that is a critical node in numerous cellular processes, including glycogen metabolism, gene transcription, and cell proliferation. It is particularly renowned for its central role in the pathophysiology of neurodegenerative diseases, such as Alzheimer's disease, where it is implicated in the hyperphosphorylation of tau protein, leading to neurofibrillary tangle formation [https://pubmed.ncbi.nlm.nih.gov/16153702/]. By selectively inhibiting GSK-3β, this reagent allows researchers to investigate Wnt/β-catenin signaling pathways, study mechanisms of insulin resistance, and explore potential therapeutic strategies for mood disorders and neurodegenerative conditions. The hydrochloride salt form ensures enhanced solubility and stability for in vitro and cell-based assay applications. This product is supplied as a high-purity compound intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S.ClH/c1-11-10-14(26-21-11)17(24)23(9-5-8-22(2)3)18-20-15-13(25-4)7-6-12(19)16(15)27-18;/h6-7,10H,5,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLPTEJWXWVJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Oxazole Ring: The oxazole ring is formed through the cyclization of an appropriate α-haloketone with an amide or nitrile.

    Coupling of the Benzothiazole and Oxazole Rings: The benzothiazole and oxazole rings are coupled using a suitable linker, such as a dimethylaminopropyl group, through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the oxazole ring with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C22H18ClN3O4S2
  • Molecular Weight : 488.0 g/mol
  • IUPAC Name : N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A4311.5Induction of apoptosis and cell cycle arrest
A5492.0Inhibition of AKT and ERK signaling pathways

These findings suggest that the compound can effectively inhibit cancer cell proliferation through multiple mechanisms, making it a candidate for further development in cancer therapy.

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects. Research indicates that it can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This dual action positions it as a potential therapeutic agent for treating cancers associated with inflammatory conditions.

Study on A431 Cells

A study conducted on A431 cells utilized flow cytometry and ELISA methods to assess the compound's effects. Results indicated a significant reduction in cell viability and inflammatory markers at concentrations ranging from 1 µM to 4 µM.

In Vivo Models

Further investigations using mouse models revealed that treatment with the compound resulted in reduced tumor growth and lower systemic inflammation markers. These results underscore its therapeutic potential in oncology.

Mechanistic Insights

The biological activity of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through mitochondrial mechanisms.
  • Inhibition of Key Signaling Pathways : It inhibits critical survival pathways such as AKT and ERK, which are essential for cancer cell proliferation.

Comparative Analysis with Related Compounds

To provide a clearer understanding of its efficacy, a comparison with related compounds is useful:

Compound NameAnticancer ActivityAnti-inflammatory Activity
Compound AModerate (IC50 = 5 µM)Low
Compound BHigh (IC50 = 1.5 µM)Moderate
N-(7-Chloro...)High (IC50 = 1.5 µM)High

This table illustrates that N-(7-chloro...) exhibits superior anticancer and anti-inflammatory activities compared to other compounds in its class.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in disease pathways.

    Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Benzothiazole Derivatives

describes N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide derivatives (e.g., compounds 4g–4n). These feature a benzothiazole core linked to a thiazolidinone ring via a carboxamide bridge, differing from the target compound’s oxazole carboxamide and dimethylaminopropyl substituents. Key distinctions include:

  • Substituent Positioning: The target compound’s 7-chloro-4-methoxy substitution on the benzothiazole contrasts with ’s chloro/fluoro-substituted phenyl groups on the thiazolidinone ring. The methoxy group at position 4 may enhance solubility compared to halogenated aryl groups in 4g–4n .

Benzodithiazine Derivatives

and highlight benzodithiazine derivatives (e.g., compounds 2 , 3 , and 15 ), which incorporate a sulfonyl (SO₂) group and hydrazine-based linkages. These differ significantly in core structure but share functional groups such as chloro and methoxy substituents. For example:

  • Compound 3: Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate includes a chloro substituent and carboxylate ester, contrasting with the target compound’s oxazole and benzothiazole framework. The SO₂ group in benzodithiazines contributes to strong IR absorption at 1340–1155 cm⁻¹, whereas the target compound’s oxazole and amide groups would exhibit C=O stretches near 1650–1700 cm⁻¹ .

Key Observations:

  • Thermal Stability: Benzodithiazine derivatives (2, 3) exhibit high melting points (>250°C), likely due to rigid sulfonyl groups, whereas the target compound’s flexible dimethylaminopropyl chain may reduce crystallinity .

Research Findings and Implications

Substituent Effects : The 4-methoxy group on the benzothiazole core may improve solubility compared to halogenated analogues (e.g., 4g–4n ), which often exhibit higher lipophilicity .

Biological Activity

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to delve into the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H18ClN3O2S
  • Molecular Weight : 315.83 g/mol

Biological Activity Overview

The biological activities of this compound are primarily linked to its interactions with various biological targets, including enzymes and receptors involved in disease pathways. Research indicates that benzothiazole derivatives often exhibit a broad spectrum of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Recent studies have highlighted the potential of benzothiazole derivatives in exhibiting antimicrobial properties. For instance, compounds structurally related to our target compound have shown significant activity against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Activity

Benzothiazole derivatives have been investigated for their anticancer properties. A study demonstrated that certain benzothiazole compounds exhibited cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The IC50 values reported for these compounds ranged from 5 to 15 µM, suggesting moderate to strong antiproliferative effects. The proposed mechanism includes the induction of apoptosis through mitochondrial pathways and inhibition of key oncogenic signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has also been explored. Compounds similar to our target have been shown to inhibit the production of pro-inflammatory cytokines in vitro. This activity is crucial for developing therapeutic agents aimed at treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazole derivatives:

  • Antitubercular Activity : A review highlighted that certain benzothiazole derivatives demonstrated significant antitubercular activity with MIC values lower than those of standard treatments like isoniazid. The binding affinity studies showed favorable interactions with DprE1 protein, a target for tuberculosis treatment .
  • Antimalarial Activity : Research on related compounds indicated potential antimalarial properties against Plasmodium falciparum. In vitro assays revealed that some derivatives effectively inhibited parasite growth across different life stages .
  • Anticancer Mechanisms : A study focusing on the antiproliferative effects of benzothiazole derivatives reported that compounds induced cell cycle arrest and apoptosis in various cancer cell lines. The study utilized flow cytometry to assess changes in cell cycle distribution and Annexin V staining for apoptosis detection .

Data Summary Table

Biological ActivityMechanism of ActionIC50 Values (µM)Reference
AntimicrobialCell wall synthesis inhibition10 - 20
AnticancerApoptosis induction5 - 15
Anti-inflammatoryCytokine production inhibitionNot specified
AntitubercularTargeting DprE1 proteinMIC < standard drugs
AntimalarialInhibition of parasite growthNot specified

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., dioxane) to enhance reaction homogeneity, as demonstrated in analogous benzothiazole-carboxamide syntheses .
  • Catalytic conditions : Introduce triethylamine (TEA) to neutralize HCl byproducts during carboxamide coupling, improving reaction efficiency .
  • Purification : Recrystallization from ethanol-DMF mixtures (1:1 v/v) is recommended for isolating crystalline products while minimizing impurities .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR spectroscopy : Analyze the benzothiazole C7-Cl proton resonance (δ ~7.8–8.2 ppm) and oxazole methyl group (δ ~2.1–2.3 ppm) to confirm substituent positions .
  • IR spectroscopy : Validate the carboxamide C=O stretch (1650–1680 cm⁻¹) and benzothiazole C-S vibration (620–680 cm⁻¹) .
  • Mass spectrometry : Use high-resolution MS to confirm the molecular ion peak (expected m/z ~490–500 for [M+H]⁺) and fragmentation patterns .

Q. How can solubility challenges be addressed during in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤5% v/v) for initial solubilization, followed by dilution in PBS or cell culture media to maintain biocompatibility.
  • pH adjustment : The dimethylaminopropyl group (pKa ~8.5) allows pH-dependent solubility; buffering at pH 6.5–7.5 enhances aqueous stability .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Hazard analysis : Conduct a risk assessment for chloro- and methoxy-substituted aromatic intermediates, which may generate toxic vapors during synthesis .
  • PPE : Use nitrile gloves, fume hoods, and closed-system reactors to minimize exposure to reactive intermediates .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s biological target engagement?

Methodological Answer:

  • Kinetic assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to hypothesized targets (e.g., kinase domains) .
  • Molecular docking : Leverage the compound’s SMILES string (generated via PubChem tools) for in silico modeling against protein databases like PDB .

Q. What strategies resolve contradictions in spectral data during structural validation?

Methodological Answer:

  • Comparative analysis : Cross-reference NMR data with structurally similar benzothiazole-oxazole hybrids (e.g., 4g and 4h derivatives in ) to identify anomalous peaks.
  • X-ray crystallography : Resolve ambiguities in substituent orientation by growing single crystals in ethanol-DMF and solving the crystal structure .

Q. How can structure-activity relationship (SAR) studies improve potency?

Methodological Answer:

  • Substituent modulation : Replace the 7-Cl group with electron-withdrawing groups (e.g., CF₃) to enhance target binding, as seen in analogous pyridine-carboxamides .
  • Side-chain optimization : Modify the dimethylaminopropyl chain length to balance lipophilicity and cellular permeability .

Q. What in vivo models are suitable for evaluating pharmacokinetics?

Methodological Answer:

  • Rodent models : Administer the compound intravenously (1–5 mg/kg) to measure plasma half-life and organ distribution via LC-MS/MS .
  • Metabolite profiling : Identify hepatic metabolites (e.g., N-demethylation products) using microsomal incubation assays .

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